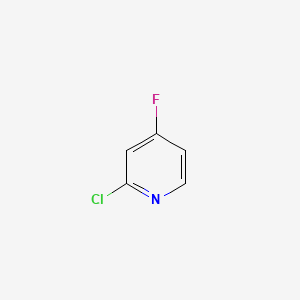

2-Chloro-4-fluoropyridine

Description

Properties

IUPAC Name |

2-chloro-4-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClFN/c6-5-3-4(7)1-2-8-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGSAQRJRWCZLOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382299 | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.53 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34941-91-8 | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34941-91-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-4-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine (CAS No. 34941-91-8): Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 2-Chloro-4-fluoropyridine in Medicinal Chemistry

This compound, a halogenated pyridine derivative with the CAS number 34941-91-8, has emerged as a pivotal building block in modern medicinal chemistry. Its unique electronic properties and versatile reactivity make it an invaluable scaffold for the synthesis of a wide array of complex molecules, particularly active pharmaceutical ingredients (APIs). The presence of both a chloro and a fluoro substituent on the pyridine ring provides orthogonal reactivity, allowing for selective and sequential functionalization. This guide offers a comprehensive technical overview of this compound, detailing its physicochemical properties, spectroscopic signature, synthesis, and key applications in drug development, supported by established experimental protocols.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of this compound is fundamental to its effective use in synthesis.

Core Properties

The key physicochemical properties of this compound are summarized in the table below, compiled from various supplier and safety data sheets.[1][2][3]

| Property | Value | References |

| CAS Number | 34941-91-8 | [1][4] |

| Molecular Formula | C₅H₃ClFN | [4] |

| Molecular Weight | 131.53 g/mol | [4] |

| Appearance | Colorless to light yellow liquid | |

| Boiling Point | 157.9 ± 20.0 °C at 760 mmHg | [3] |

| Density | 1.3 ± 0.1 g/cm³ | [3] |

| Flash Point | 49.3 ± 21.8 °C | [3] |

| Refractive Index | 1.503 | [3] |

Spectroscopic Analysis

The structural elucidation of molecules derived from this compound relies on a detailed understanding of its spectroscopic characteristics. While publicly available spectra are limited, typical spectral data are as follows:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The coupling patterns and chemical shifts will be influenced by the positions of the chloro and fluoro substituents.[5]

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms directly bonded to the electronegative chlorine and fluorine atoms will exhibit characteristic downfield shifts.[4]

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be evident in the molecular ion and chlorine-containing fragment peaks.[6]

Synthesis of this compound

While several synthetic routes to fluorinated pyridines exist, a common approach involves diazotization of an aminopyridine precursor followed by a Sandmeyer-type reaction. A plausible, though not explicitly detailed in the provided results, synthesis for this compound could start from 2-chloro-4-aminopyridine.

Hypothetical Synthetic Workflow

Caption: Hypothetical synthesis of this compound.

Exemplary Synthetic Protocol (Adapted from similar transformations)

This is a generalized protocol and should be optimized for specific laboratory conditions.

-

Diazotization: To a cooled (0-5 °C) solution of 2-chloro-4-aminopyridine in a suitable acidic medium (e.g., aqueous HBF₄ for a Balz-Schiemann reaction or HF-pyridine), a solution of sodium nitrite in water is added dropwise, maintaining the low temperature.

-

Fluorination: The resulting diazonium salt solution is then gently warmed to induce decomposition and formation of the fluoro-substituted pyridine.

-

Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by distillation or column chromatography to yield pure this compound.

Reactivity and Key Transformations in Drug Synthesis

The utility of this compound in drug discovery stems from the differential reactivity of its two halogen substituents. The chlorine atom at the 2-position is generally more susceptible to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling reactions than the fluorine atom at the 4-position. This allows for selective manipulation of the molecule.

Nucleophilic Aromatic Substitution (SₙAr)

The electron-deficient nature of the pyridine ring, further enhanced by the electronegative halogen substituents, facilitates nucleophilic attack, particularly at the C2 and C6 positions. The chlorine at C2 serves as a good leaving group in SₙAr reactions.[7]

Caption: General mechanism of SₙAr at the C2 position.

Generalized Experimental Protocol for SₙAr with an Amine: [7]

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., ethanol, DMF, or acetonitrile).

-

Addition of Nucleophile: Add the desired amine (1.1-2.0 equivalents). If the amine is used as a salt, add a non-nucleophilic base like triethylamine or diisopropylethylamine to liberate the free amine.

-

Reaction Conditions: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, remove the solvent under reduced pressure. Perform an aqueous work-up and extract the product with an organic solvent. The crude product is then purified by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-heteroatom bonds in drug molecules.

This reaction is widely used to form biaryl structures by coupling the halopyridine with a boronic acid or ester. The C-Cl bond at the 2-position is typically the reactive site.[8][9]

Caption: Suzuki-Miyaura coupling of this compound.

Generalized Experimental Protocol for Suzuki-Miyaura Coupling: [8]

-

Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a suitable phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., K₃PO₄, 3.0 equivalents).

-

Addition of Reagents: Add this compound (1.0 equivalent) and the arylboronic acid (1.2 equivalents), followed by degassed solvents (e.g., toluene and water).

-

Reaction Conditions: Seal the tube and heat the reaction mixture (e.g., to 100 °C) with vigorous stirring for several hours, monitoring by TLC or LC-MS.

-

Work-up and Purification: After cooling, dilute with an organic solvent, filter through celite, and perform an aqueous work-up. The crude product is purified by column chromatography.

This reaction is a powerful method for forming C-N bonds, allowing for the introduction of various amine functionalities at the 2-position of the pyridine ring.[10][11]

Sources

- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

- 3. This compound | CAS#:34941-91-8 | Chemsrc [chemsrc.com]

- 4. This compound | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. 2-Chloro-4-trifluoromethylpyridine [webbook.nist.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Physicochemical properties of 2-Chloro-4-fluoropyridine

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-4-fluoropyridine

Authored by a Senior Application Scientist

Introduction: this compound is a halogenated pyridine derivative that serves as a critical building block in modern organic synthesis. Its unique electronic and structural properties, conferred by the presence of both chlorine and fluorine atoms on the pyridine ring, make it a versatile intermediate in the development of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of these halogens allows for regioselective reactions, enabling chemists to construct intricate molecular scaffolds with high precision. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

A foundational understanding of a chemical intermediate begins with its fundamental identifiers and structure.

-

Chemical Name: this compound[2]

-

CAS Number: 34941-91-8[2]

-

Molecular Formula: C₅H₃ClFN[3]

-

Canonical SMILES: C1=CN=C(C=C1F)Cl[2]

Caption: Molecular structure of this compound (CAS 34941-91-8).

Physicochemical Properties

The physical and chemical characteristics of this compound dictate its handling, reaction conditions, and purification methods. These properties are summarized below.

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless or pale yellow clear liquid | [7][8] |

| Boiling Point | 140 °C | [4][7] |

| Density | Approximately 1.3 - 1.456 g/cm³ | [4][7][9] |

| Refractive Index | ~1.503 | [7] |

| Flash Point | 54 °C (129.2 °F) | [4] |

| Solubility | Soluble in common organic solvents like ethanol and ether. | [8] |

Expert Insights: The boiling point of 140 °C suggests that vacuum distillation is a viable and often preferred method for purification, as it allows for distillation at lower temperatures, minimizing the risk of thermal decomposition.[8] The flash point of 54 °C classifies it as a flammable liquid, underscoring the need to exclude ignition sources during handling.[10]

Spectroscopic Characterization Workflow

Structural elucidation and purity assessment are paramount in research and development. A multi-technique spectroscopic approach is standard practice for characterizing intermediates like this compound.

Caption: Standard workflow for spectroscopic characterization of a chemical intermediate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling constants will be influenced by the electronegative chlorine and fluorine substituents.[5]

-

¹⁹F NMR: A single resonance is expected, with its chemical shift providing confirmation of the fluorine atom's presence and electronic environment.[2]

-

-

Infrared (IR) Spectroscopy: The IR spectrum will display characteristic C-Cl, C-F, and C=N stretching vibrations, as well as aromatic C-H and ring stretching modes, confirming the presence of the key functional groups.

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight. The mass spectrum will show a molecular ion peak (M+) and a characteristic isotopic pattern (M+2) due to the presence of the chlorine-35 and chlorine-37 isotopes.

Reactivity and Synthetic Utility

This compound is a valuable precursor in nucleophilic aromatic substitution (SNAAr) reactions. The electron-withdrawing nature of the nitrogen atom and the halogen substituents activates the pyridine ring for nucleophilic attack.

-

Regioselectivity: The chlorine atom at the 2-position is generally more susceptible to displacement by nucleophiles than the fluorine atom at the 4-position. This differential reactivity allows for selective functionalization of the pyridine ring.

-

Applications: This intermediate is widely used in the synthesis of more complex molecules. By displacing the chlorine atom, a wide variety of functional groups can be introduced, forming the core of many pharmaceutical agents and agrochemicals.[1][10] Its fluorinated pyridine structure is particularly valuable in medicinal chemistry, as fluorine can enhance metabolic stability and binding affinity.[1]

Safety, Handling, and Storage

Due to its hazardous properties, strict adherence to safety protocols is mandatory when working with this compound.

5.1 Hazard Profile

The compound is classified as hazardous with the following primary concerns:

-

Toxicity: Harmful if swallowed, in contact with skin, or if inhaled (H302 + H312 + H332).[10]

-

Irritation: Causes skin irritation (H315) and serious eye irritation/damage (H319).[3][10]

-

Respiratory Irritation: May cause respiratory irritation (H335).[3][10]

5.2 Safe Handling Protocol

Caption: Laboratory safety workflow for handling flammable and hazardous chemicals.

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[10]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a face shield to prevent skin and eye contact.[10]

-

Ignition Sources: Keep the compound away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[8][10][11]

-

First Aid: In case of exposure, seek immediate medical attention. For skin contact, rinse with plenty of water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air.[11]

Experimental Protocol: Nucleophilic Aromatic Substitution

This protocol provides a representative example of how this compound is used in a synthetic context. The causality behind each step is explained to provide a deeper understanding.

Objective: Synthesize 2-alkoxy-4-fluoropyridine via a Williamson-ether-type synthesis.

Methodology:

-

Prepare the Nucleophile (Sodium Alkoxide):

-

Step: In a flame-dried, three-necked flask under an inert atmosphere (e.g., Argon), add anhydrous alcohol (e.g., ethanol, 1.5 equivalents).

-

Step: To the stirring alcohol at 0 °C (ice bath), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) portion-wise.

-

Causality: The ice bath controls the exothermic reaction between the alcohol and NaH. NaH is a strong base that deprotonates the alcohol to generate the more potent sodium alkoxide nucleophile in situ. The inert atmosphere prevents NaH from reacting with atmospheric moisture.

-

-

Substitution Reaction:

-

Step: Once hydrogen evolution ceases, add anhydrous N,N-Dimethylformamide (DMF) as a solvent.

-

Causality: DMF is a polar aprotic solvent that effectively solvates the sodium cation, leaving the alkoxide anion more "naked" and nucleophilic, thus accelerating the SNAAr reaction.

-

Step: Add this compound (1.0 equivalent) dropwise to the solution at room temperature.

-

Step: Heat the reaction mixture to 60-80 °C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Causality: Heating provides the necessary activation energy for the substitution reaction. TLC is a rapid and effective technique to visually track the disappearance of the starting material and the appearance of the product, ensuring the reaction goes to completion.

-

-

Work-up and Purification:

-

Step: Cool the reaction to room temperature and carefully quench by adding cold water.

-

Causality: Quenching with water destroys any unreacted NaH and precipitates the organic product from the polar DMF/water mixture.

-

Step: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate) three times.

-

Causality: Ethyl acetate is immiscible with water and has a good affinity for the desired organic product, allowing for its separation from the aqueous phase. Multiple extractions ensure maximum product recovery.

-

Step: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Causality: The brine wash removes residual water and DMF. Anhydrous sodium sulfate is a drying agent that removes trace amounts of water from the organic solvent. Concentration under reduced pressure (rotary evaporation) removes the volatile solvent without degrading the product.

-

Step: Purify the crude product by flash column chromatography or vacuum distillation to yield the pure 2-alkoxy-4-fluoropyridine.

-

Causality: These purification techniques separate the desired product from any side products or unreacted starting materials based on differences in polarity (chromatography) or boiling point (distillation).

-

References

- This compound 34941-91-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://www.tcichemicals.com/IN/en/p/C2627]

- 34941-91-8, this compound Formula - ECHEMI. [URL: https://www.echemi.com/products/34941-91-8.html]

- This compound (CAS 34941-91-8): Safety, Handling & Regulatory Aspects. [URL: https://www.chemsider.

- 34941-91-8 Cas No. | this compound - Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/34941-91-8]

- This compound | CAS#:34941-91-8 | Chemsrc. [URL: https://www.chemsrc.com/en/cas/34941-91-8_1029858.html]

- This compound - DC Fine Chemicals. [URL: https://www.dcfinechemicals.com/2-chloro-4-fluoropyridine.html]

- This compound(34941-91-8) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/34941-91-8_1HNMR.htm]

- This compound | C5H3ClFN | CID 2782792 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2782792]

- This compound | 34941-91-8 - Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/apol455837432]

- Deep Dive into this compound: Properties, Handling, and Purchasing. [URL: https://www.inno-pharmchem.com/news/deep-dive-into-2-chloro-4-fluoropyridine-properties-handling-and-purchasing-253153.html]

- SAFETY DATA SHEET - Fisher Scientific. [URL: https://www.fishersci.com/sds?productName=AC442150050]

- Unlocking Chemical Synthesis: The Role of 2-Bromo-4-fluoropyridine in Modern Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/unlocking-chemical-synthesis-the-role-of-2-bromo-4-fluoropyridine-in-modern-drug-discovery-253154.html]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. 34941-91-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. This compound(34941-91-8) 1H NMR spectrum [chemicalbook.com]

- 6. This compound | 34941-91-8 [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound | CAS#:34941-91-8 | Chemsrc [chemsrc.com]

- 10. nbinno.com [nbinno.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to 2-Chloro-4-fluoropyridine: A Cornerstone Building Block in Modern Chemistry

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-4-fluoropyridine, a key heterocyclic building block in the pharmaceutical and agrochemical industries. The document delves into its fundamental molecular and physical properties, spectroscopic profile, and characteristic reactivity. Special emphasis is placed on its role in nucleophilic aromatic substitution reactions, which are central to its utility. Furthermore, this guide outlines established synthetic protocols and explores its application in the development of targeted therapeutics. Safety and handling procedures are also detailed to ensure its responsible use in a laboratory and industrial setting. This guide is intended for researchers, scientists, and drug development professionals who utilize fluorinated pyridines in their synthetic endeavors.

Introduction: The Strategic Importance of Fluorinated Pyridines

The introduction of fluorine into organic molecules has become a cornerstone of modern drug design. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] The pyridine scaffold, a ubiquitous motif in pharmaceuticals, when combined with fluorine, offers a powerful platform for the development of novel therapeutics.

This compound (CAS Number: 34941-91-8) has emerged as a particularly valuable bifunctional building block.[2] Its structure, featuring both a chloro and a fluoro substituent on the pyridine ring, provides orthogonal reactivity that can be exploited for the sequential introduction of different functionalities. This guide aims to provide a detailed technical resource on this compound, enabling its effective and safe utilization in complex chemical syntheses.

Molecular and Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₃ClFN | [3] |

| Molecular Weight | 131.53 g/mol | [3] |

| Appearance | Yellow liquid | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Boiling Point | 157.9 ± 20.0 °C at 760 mmHg | [4] |

| Flash Point | 49.3 ± 21.8 °C | [4] |

| Refractive Index | 1.503 | [4] |

| CAS Number | 34941-91-8 | [3] |

Spectroscopic Profile

The structural elucidation and purity assessment of this compound are routinely performed using standard spectroscopic techniques. While publicly available spectra are limited, the expected spectral characteristics are well-understood based on its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitrogen atom and the halogen substituents.

-

¹³C NMR: The carbon NMR spectrum will display five signals for the five carbon atoms of the pyridine ring. The carbon atoms attached to the fluorine and chlorine will exhibit characteristic chemical shifts, and the carbon-fluorine coupling constants are valuable for structural assignment.[5]

-

¹⁹F NMR: The fluorine NMR spectrum will show a single resonance, and its chemical shift is indicative of the electronic environment of the fluorine atom on the pyridine ring.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its functional groups. Key expected absorptions include:

-

C-H stretching vibrations of the aromatic ring.

-

C=C and C=N stretching vibrations characteristic of the pyridine ring.

-

C-F and C-Cl stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for confirming the molecular weight and fragmentation pattern of this compound. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. The presence of chlorine will be indicated by a characteristic M+2 isotopic peak with an intensity of approximately one-third of the M+ peak.[6] Fragmentation patterns will involve the loss of chlorine, fluorine, and other neutral fragments from the parent ion.

Synthesis of this compound

While a variety of methods exist for the synthesis of fluorinated pyridines, a common approach for the preparation of this compound involves a multi-step sequence starting from readily available pyridine derivatives. One plausible synthetic route is analogous to the Balz-Schiemann reaction, which is a well-established method for introducing fluorine into aromatic rings.[7]

Illustrative Synthetic Protocol (Analogous to Balz-Schiemann Reaction)

The following is a generalized, step-by-step methodology based on the synthesis of similar fluoropyridines.[7]

Caption: Generalized workflow for the synthesis of this compound.

Detailed Experimental Steps:

-

Diazotization: 2-Amino-4-chloropyridine is dissolved in an aqueous solution of tetrafluoroboric acid (HBF₄) and cooled to 0-5 °C in an ice bath. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature to form the 2-chloro-4-pyridyldiazonium tetrafluoroborate salt.

-

Decomposition: The resulting diazonium salt solution is gently warmed. The diazonium group decomposes, releasing nitrogen gas and forming the C-F bond. This step must be performed with caution as the decomposition can be exothermic.

-

Work-up: The reaction mixture is carefully neutralized with a base, such as sodium bicarbonate, to quench any remaining acid.

-

Extraction and Purification: The aqueous mixture is extracted with a suitable organic solvent, such as dichloromethane. The combined organic layers are dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure this compound.

Chemical Reactivity and Mechanistic Insights

The reactivity of this compound is dominated by nucleophilic aromatic substitution (SₙAr). The electron-withdrawing nature of the pyridine nitrogen atom activates the ring towards nucleophilic attack, particularly at the 2- and 4-positions.[8][9]

Caption: Competing nucleophilic attack sites on this compound.

Regioselectivity in Nucleophilic Aromatic Substitution

In this compound, both the 2- and 4-positions are activated towards nucleophilic attack. The relative reactivity of the C-Cl versus the C-F bond is a key consideration for synthetic planning. Generally, the C-F bond is more polarized and the fluoride ion is a better leaving group in SₙAr reactions on electron-deficient aromatic rings compared to chloride.[10][11] This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electrophilic carbon center.

However, the choice of nucleophile and reaction conditions can influence the regioselectivity. Hard nucleophiles may favor attack at the more electrophilic carbon, while softer nucleophiles might show different selectivity.

Causality of Experimental Choices

-

Choice of Solvent: Polar aprotic solvents like DMF, DMSO, or acetonitrile are often used to facilitate SₙAr reactions as they can solvate the cation of the nucleophile, leaving the anion more reactive.

-

Choice of Base: When using nucleophiles that require deprotonation (e.g., alcohols or amines), a non-nucleophilic base is employed to generate the active nucleophile in situ without competing in the substitution reaction.

-

Temperature Control: SₙAr reactions are often conducted at elevated temperatures to overcome the activation energy barrier. However, careful temperature control is necessary to avoid side reactions.

Applications in Drug Development and Agrochemicals

This compound is a versatile intermediate in the synthesis of a wide range of biologically active molecules.[2][12]

Role as a Pharmaceutical Intermediate

The fluorinated pyridine moiety is a common feature in many modern pharmaceuticals. The use of this compound allows for the strategic introduction of this key pharmacophore. For instance, it can be used in the synthesis of kinase inhibitors, where the pyridine ring can act as a hinge-binding motif, and the fluorine atom can enhance binding affinity and metabolic stability.

While specific examples of blockbuster drugs derived directly from this compound are not readily found in the public domain, its structural motifs are present in numerous patented compounds in development. For example, related compounds like 2-amino-4-fluoropyridine are key intermediates in complex pharmaceutical syntheses.[13]

Agrochemical Applications

Similar to its role in pharmaceuticals, this compound serves as a building block for the synthesis of advanced pesticides and herbicides. The incorporation of the fluoropyridine unit can lead to compounds with enhanced efficacy and improved environmental profiles.

Safety, Handling, and Storage

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

| Hazard Category | GHS Classification |

| Flammability | Flammable liquid and vapor |

| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled |

| Skin Corrosion/Irritation | Causes skin irritation |

| Eye Damage/Irritation | Causes serious eye irritation |

| Specific Target Organ Toxicity | May cause respiratory irritation |

Recommended Handling Procedures

-

Ventilation: Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.

-

Fire Safety: Keep away from heat, sparks, open flames, and other ignition sources. Use appropriate fire extinguishing media (e.g., dry chemical, CO₂, foam).

-

Spill Response: In case of a spill, evacuate the area and use appropriate absorbent materials for containment.

Storage Recommendations

Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its unique combination of a fluorinated pyridine scaffold and two distinct halogen leaving groups provides chemists with a powerful tool for the construction of complex molecules with desirable biological activities. A thorough understanding of its properties, reactivity, and safe handling is essential for its effective application in research and development. As the demand for sophisticated fluorinated compounds continues to grow, the importance of intermediates like this compound in the pharmaceutical and agrochemical industries is set to increase.

References

-

New Journal of Chemistry Supporting Information. (n.d.). The Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]

-

Exploring this compound: A Key Pharmaceutical Intermediate. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

The Crucial Role of this compound in Modern Chemical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Detailed experimental procedure for the synthesis of 4-fluoropyridine. (n.d.). Retrieved January 12, 2026, from [Link]

-

The Versatility of this compound: From Lab Synthesis to Industrial Applications. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 12, 2026, from [Link]

-

Preparation method of 2-amino-4-fluoropyridine. (n.d.). Eureka | Patsnap. Retrieved January 12, 2026, from [Link]

-

10 - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 12, 2026, from [Link]

-

This compound | C5H3ClFN | CID 2782792. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]

-

The Reactivity of 2-Fluoro- and 2-Chloropyridines toward Sodium Ethoxide: Factors Governing the Rates of Nucleophilic (Het)Aromatic Substitutions. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]

-

The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions. (n.d.). Infoscience. Retrieved January 12, 2026, from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. (n.d.). ACS Publications. Retrieved January 12, 2026, from [Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. (n.d.). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]

-

Pyridine, 2-chloro-. (n.d.). NIST WebBook. Retrieved January 12, 2026, from [Link]

-

Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ... (n.d.). Filo. Retrieved January 12, 2026, from [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. innospk.com [innospk.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Pyridine, 2-chloro- [webbook.nist.gov]

- 7. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 10. researchgate.net [researchgate.net]

- 11. The reactivity of 2-fluoro- and 2-chloropyridines toward sodium ethoxide: Factors governing the rates of nucleophilic (het)aromatic substitutions [infoscience.epfl.ch]

- 12. nbinno.com [nbinno.com]

- 13. Preparation method of 2-amino-4-fluoropyridine - Eureka | Patsnap [eureka.patsnap.com]

A Senior Application Scientist's Guide to the Synthesis of 2-Chloro-4-fluoropyridine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-4-fluoropyridine is a critical heterocyclic building block in modern medicinal chemistry and agrochemical development.[1] Its unique substitution pattern allows for selective functionalization, making it a valuable intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs). This guide provides an in-depth technical overview of the primary synthetic routes to this compound, focusing on the underlying chemical principles, detailed experimental protocols, and a comparative analysis of the methodologies. We will explore the industry-standard Halogen Exchange (Halex) reaction starting from 2,4-dichloropyridine and alternative strategies, offering field-proven insights to guide researchers in selecting the optimal route for their specific application.

Introduction: The Strategic Importance of this compound

The incorporation of fluorine into organic molecules is a well-established strategy in drug design to modulate metabolic stability, binding affinity, and bioavailability.[2] The pyridine scaffold is also a privileged structure in pharmacology. This compound (CAS 34941-91-8) combines these features, offering two distinct reactive sites. The chlorine at the 2-position is susceptible to nucleophilic substitution, while the fluorine at the 4-position can also be displaced, often under different conditions, or can remain as a key pharmacophoric element. This differential reactivity is paramount for the sequential and regioselective construction of complex molecular architectures, solidifying its role as a high-value intermediate.[1]

Primary Synthetic Strategy: Halogen Exchange (Halex) Reaction

The most prevalent and industrially scalable method for synthesizing this compound is the Halex reaction. This process involves a nucleophilic aromatic substitution (SNAr) where a chloride is displaced by a fluoride anion.[2][3]

Mechanistic Rationale

The Halex reaction's success hinges on several factors. The pyridine ring is inherently electron-deficient, which facilitates nucleophilic attack. This effect is enhanced by the electron-withdrawing nature of the two chlorine atoms in the starting material, 2,4-dichloropyridine. The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, whose formation is the rate-determining step.

The choice of fluoride source and solvent is critical. Anhydrous potassium fluoride (KF) is commonly used due to its cost-effectiveness, but its low solubility in organic solvents necessitates the use of high boiling point, polar aprotic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or sulfolane to achieve effective reaction temperatures, typically between 150-250°C.[3] The use of phase-transfer catalysts (PTCs) such as quaternary ammonium salts or crown ethers can significantly enhance the reaction rate by improving the solubility and nucleophilicity of the fluoride ion.[4][5]

Field-Proven Experimental Protocol: Halex Synthesis

This protocol is a representative example synthesized from common industrial practices.

Objective: To synthesize this compound from 2,4-dichloropyridine via halogen exchange.

Materials:

-

2,4-Dichloropyridine (1.0 eq)

-

Anhydrous Potassium Fluoride (KF, spray-dried, 1.5-2.5 eq)

-

Sulfolane (solvent)

-

Tetramethylammonium chloride (TMAC, phase-transfer catalyst, 0.05-0.1 eq)

Procedure:

-

Drying: Charge the reaction vessel with sulfolane and anhydrous potassium fluoride. Heat the mixture under vacuum to remove any residual water, which is critical as water can poison the reaction. Toluene can be used as an azeotropic agent to facilitate water removal.[6]

-

Charge Reactant: Cool the mixture to approximately 80-100°C. Add the 2,4-dichloropyridine and the phase-transfer catalyst (TMAC) to the vessel.

-

Reaction: Under an inert nitrogen atmosphere, heat the reaction mixture to 180-220°C. The progress of the reaction should be monitored by Gas Chromatography (GC) until the consumption of the starting material is complete (typically 8-16 hours).

-

Work-up and Isolation: Cool the reaction mixture. The solid potassium chloride (KCl) byproduct can be removed by filtration. The sulfolane solvent is high-boiling, so the product is typically isolated by vacuum distillation from the crude reaction mixture.

-

Purification: The distilled product can be further purified by fractional distillation to achieve high purity (>99%).

Causality Behind Choices:

-

Spray-dried KF: This form of KF has a higher surface area, increasing its reactivity compared to standard crystalline KF.

-

Sulfolane: It is a highly polar, aprotic solvent with excellent thermal stability, making it ideal for the high temperatures required for this reaction.[3]

-

TMAC: As a PTC, TMAC facilitates the transfer of the fluoride ion from the solid phase (KF) to the organic phase where the reaction occurs, accelerating the rate.[5]

-

Vacuum Distillation: This is the preferred method for isolation due to the high boiling points of both the product (~140°C) and the sulfolane solvent (~285°C), allowing for efficient separation.[7]

Alternative Synthetic Routes

While the Halex reaction is dominant, other routes have been developed, often to circumvent specific challenges or to start from different precursors.

Diazotization-Fluorination of Aminopyridines

Another classical method for introducing fluorine onto an aromatic ring is a variation of the Balz-Schiemann reaction.[8][9] This approach would involve the diazotization of 2-chloro-4-aminopyridine.

Reaction Scheme:

-

Diazotization: 2-chloro-4-aminopyridine is treated with a nitrite source (e.g., sodium nitrite) in the presence of a strong acid like hydrofluoric acid (HF) or tetrafluoroboric acid (HBF₄) at low temperatures to form a diazonium salt.

-

Fluorination: The resulting diazonium salt is then decomposed, often by heating, to yield this compound, nitrogen gas, and other byproducts.

Expertise & Trustworthiness: This method avoids the high temperatures of the Halex reaction but introduces its own set of challenges. The use of anhydrous HF is highly hazardous and requires specialized equipment.[6] Furthermore, diazonium salt intermediates can be unstable and potentially explosive, posing significant safety risks, particularly on a large scale.[10] Consequently, this route is less common in industrial production compared to the Halex process.

Comparative Analysis of Synthesis Routes

| Parameter | Halex Reaction (from 2,4-Dichloropyridine) | Diazotization-Fluorination (from 2-Chloro-4-aminopyridine) |

| Starting Material Cost | Moderate (2,4-Dichloropyridine is a common intermediate) | Higher (2-Chloro-4-aminopyridine is often derived from other pyridines) |

| Scalability | High; well-established in industry. | Low to Moderate; safety concerns with diazonium salts. |

| Reaction Conditions | Harsh (High temperatures, 180-220°C). | Milder temperatures (0°C to reflux) but hazardous reagents. |

| Key Reagents | Anhydrous KF, Polar Aprotic Solvents (Sulfolane, DMSO). | Anhydrous HF or HBF₄, NaNO₂. |

| Safety Concerns | High temperatures/pressures, handling of anhydrous solvents. | Highly toxic and corrosive anhydrous HF, potentially explosive diazonium intermediates.[6][10] |

| Yield | Generally good to excellent (70-90%). | Variable, can be moderate to good. |

| Primary Waste Stream | KCl salt, high-boiling organic solvent. | Acidic aqueous waste, potential for hazardous byproducts. |

Safety and Handling Considerations

All synthetic routes to this compound involve hazardous materials and conditions.

-

This compound (Product): This compound is flammable and toxic. It is harmful if swallowed, inhaled, or in contact with skin, and causes skin and eye irritation.[7] All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Halex Reaction: High-temperature reactions should be conducted behind a blast shield. Care must be taken to ensure the reaction system is free of water to prevent pressure buildup and side reactions. An incident at a Shell plant in 1990 highlighted the catastrophic potential of runaway reactions in Halex processes, emphasizing the need for strict process control.[5]

-

Diazotization: Anhydrous hydrogen fluoride is extremely corrosive and toxic, causing severe burns upon contact. Specialized training and equipment are mandatory. Diazonium salts should be handled with extreme caution and kept at low temperatures.

Conclusion

For the industrial-scale synthesis of this compound, the Halogen Exchange (Halex) reaction starting from 2,4-dichloropyridine remains the most robust, scalable, and economically viable method. While it requires high temperatures, the risks are well-understood and manageable with proper engineering controls. Alternative routes, such as the diazotization of 2-chloro-4-aminopyridine, offer a different chemical approach but introduce significant safety and handling challenges that limit their practical application on a large scale. Researchers and process chemists should select a route based on a thorough evaluation of scale, available equipment, safety protocols, and economic targets, with the Halex reaction serving as the authoritative benchmark.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of this compound in Modern Chemical Synthesis. Google Cloud.

- Google Patents. CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

- ECHEMI. This compound | 34941-91-8. ECHEMI.com.

- Wikipedia. Halex process. Wikipedia.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- BLD Pharm. 34941-91-8 | this compound. BLD Pharm.

- Journal of Chemical and Pharmaceutical Research.

- Patsnap. Preparation method of 2-amino-4-fluoropyridine.

- Google Patents. US3703521A - Method for the preparation of stable 4-fluoropyridine salts.

- Santa Cruz Biotechnology. This compound | CAS 34941-91-8. SCBT.

- gChem Global.

- PubChem. This compound.

- Organic Syntheses. Direct Synthesis of Azaheterocycles from N-Aryl/Vinyl Amides. Org. Synth. 2012, 89, 549-561.

- Journal of Oleo Science. Detailed experimental procedure for the synthesis of 4-fluoropyridine. J-STAGE.

- ACS Publications.

- PrepChem. Synthesis of 2,5-difluoro-4-chloropyrimidine. PrepChem.com.

- Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.

- Tokyo Chemical Industry. This compound 34941-91-8. TCI Chemicals.

- Google Patents. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine.

- Google Patents. US7803941B2 - Process for preparing ring-fluorinated aromatics.

- ChemicalBook. 2,4-Dichloropyridine synthesis. ChemicalBook.

- Scientific Update. An Accident Waiting to Happen? The Shell Halex Reaction.

- Chemsrc. This compound | CAS#:34941-91-8. Chemsrc.

Sources

- 1. nbinno.com [nbinno.com]

- 2. gchemglobal.com [gchemglobal.com]

- 3. Halex process - Wikipedia [en.wikipedia.org]

- 4. US7803941B2 - Process for preparing ring-fluorinated aromatics - Google Patents [patents.google.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. asianpubs.org [asianpubs.org]

- 7. echemi.com [echemi.com]

- 8. US3703521A - Method for the preparation of stable 4-fluoropyridine salts - Google Patents [patents.google.com]

- 9. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 10. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Chloro-4-fluoropyridine

Introduction: The Significance of 2-Chloro-4-fluoropyridine in Modern Chemistry

This compound is a key heterocyclic building block in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries.[1][2] Its unique electronic properties, arising from the interplay of the electronegative chlorine and fluorine atoms on the pyridine ring, make it a valuable synthon for introducing the fluoropyridyl moiety into larger molecular scaffolds. This guide provides an in-depth analysis of the spectroscopic data of this compound, offering a foundational understanding for researchers and drug development professionals who handle this compound. A thorough characterization by Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy is paramount for confirming its identity, purity, and for monitoring its transformations in chemical reactions.

Molecular Structure and Spectroscopic Rationale

The arrangement of substituents on the pyridine ring dictates the spectroscopic signature of this compound. The chlorine atom at the 2-position and the fluorine atom at the 4-position create a distinct pattern of electron density, which in turn influences the chemical shifts of the protons and carbons in the NMR spectra, as well as the vibrational frequencies of the bonds in the IR spectrum.

To facilitate the discussion of the NMR data, the following standard numbering system for the pyridine ring will be used:

Caption: IUPAC numbering of the this compound ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The analysis of ¹H, ¹³C, and ¹⁹F NMR spectra provides detailed information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts and coupling patterns are highly informative. The proton at the 6-position (H-6) is typically the most deshielded due to its proximity to the electronegative nitrogen atom. The electron-withdrawing effects of the chlorine and fluorine atoms further influence the chemical shifts of the adjacent protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constants (J, Hz) |

| H-6 | Doublet | ~8.2 | J(H6-H5) = ~5.5 Hz |

| H-5 | Doublet of Doublets | ~7.2 | J(H5-H6) = ~5.5 Hz, J(H5-F4) = ~7.0 Hz |

| H-3 | Doublet of Doublets | ~7.0 | J(H3-F4) = ~4.5 Hz, J(H3-H5) = ~2.0 Hz |

| Note: Data is compiled from typical values and may vary slightly based on solvent and spectrometer frequency. The exact values should be determined from experimental spectra. |

The splitting patterns are a direct consequence of spin-spin coupling between neighboring nuclei. H-6 couples with H-5, resulting in a doublet. H-5 couples with both H-6 and the fluorine at C-4, leading to a doublet of doublets. Similarly, H-3 couples with the fluorine at C-4 and shows a smaller long-range coupling to H-5, also resulting in a doublet of doublets.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of this compound displays five signals, one for each carbon atom in the pyridine ring. The chemical shifts are significantly influenced by the electronegativity of the attached and neighboring atoms. The carbons directly bonded to chlorine (C-2) and fluorine (C-4) are particularly diagnostic. Furthermore, the carbon signals will exhibit splitting due to coupling with the ¹⁹F nucleus.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Multiplicity (due to C-F coupling) | Chemical Shift (δ, ppm) | C-F Coupling Constant (J, Hz) |

| C-2 | Doublet | ~152 | ²J(C2-F4) = ~15 Hz |

| C-3 | Doublet | ~110 | ²J(C3-F4) = ~20 Hz |

| C-4 | Doublet | ~168 | ¹J(C4-F4) = ~260 Hz |

| C-5 | Doublet | ~120 | ³J(C5-F4) = ~5 Hz |

| C-6 | Singlet (or very small doublet) | ~150 | ⁴J(C6-F4) ≈ 0 Hz |

| Note: Data is based on analogous compounds and predictive models.[3][4] Experimental verification is crucial. |

The most notable feature is the large one-bond coupling constant (¹J) between C-4 and the directly attached fluorine atom, which is typically in the range of 240-280 Hz. The other carbons show smaller two-bond (²J) and three-bond (³J) couplings to the fluorine.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. For this compound, the ¹⁹F NMR spectrum will show a single signal for the fluorine atom at the 4-position. This signal will be split into a multiplet due to coupling with the protons at C-3 and C-5.

Table 3: ¹⁹F NMR Spectroscopic Data for this compound

| Nucleus | Multiplicity | Chemical Shift (δ, ppm) | H-F Coupling Constants (J, Hz) |

| F-4 | Doublet of Doublets | ~ -100 to -120 | J(F4-H5) = ~7.0 Hz, J(F4-H3) = ~4.5 Hz |

| Note: Chemical shifts are relative to a standard such as CFCl₃. The observed chemical shift can be influenced by the solvent. |

The chemical shift of the fluorine resonance is sensitive to the electronic environment on the pyridine ring. The observed multiplicity provides direct confirmation of the connectivity to the H-3 and H-5 protons.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational frequencies of the chemical bonds within a molecule. The IR spectrum of this compound provides a characteristic fingerprint, with specific absorption bands corresponding to the vibrations of the pyridine ring and the C-Cl and C-F bonds.

Table 4: Key IR Absorption Bands for this compound

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Pyridine Ring Vibrations | 1600 - 1450 | Strong to Medium |

| C-F Stretch | 1250 - 1200 | Strong |

| C-Cl Stretch | 800 - 700 | Strong |

| Note: These are approximate ranges. The exact peak positions should be determined from an experimental spectrum. |

The strong absorption band for the C-F stretch is a particularly useful diagnostic feature for confirming the presence of the fluorine substituent. The pattern of absorptions in the fingerprint region (below 1500 cm⁻¹) is unique to the overall structure of the molecule.

Experimental Protocols

Acquiring high-quality spectroscopic data is essential for accurate characterization. The following are generalized, yet robust, protocols for the analysis of this compound.

NMR Sample Preparation and Data Acquisition

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar compounds.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

-

¹H NMR Acquisition:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Acquire a standard one-pulse ¹H spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans for good signal-to-noise.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) may be needed due to the low natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a proton-coupled ¹⁹F spectrum.

-

Typical parameters: spectral width of ~200 ppm centered around the expected chemical shift, acquisition time of 1-2 seconds, relaxation delay of 1-2 seconds, and 16-64 scans.

-

Caption: Workflow for NMR spectroscopic analysis.

FT-IR Sample Preparation and Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This compound is a liquid at room temperature, making ATR an ideal technique.

-

Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a single drop of the neat liquid sample directly onto the ATR crystal.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the sample spectrum.

-

Typical parameters: spectral range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, and co-addition of 16-32 scans to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will perform a Fourier transform on the interferogram to generate the IR spectrum.

-

If necessary, apply baseline correction.

-

Conclusion: A Self-Validating Approach to Characterization

The spectroscopic data presented in this guide provides a comprehensive fingerprint for this compound. For the practicing scientist, the true power of this data lies in its interconnectedness. The ¹H-¹⁹F and ¹³C-¹⁹F coupling constants observed in the NMR spectra provide definitive evidence of the relative positions of these atoms, while the IR spectrum confirms the presence of the key functional moieties. By systematically acquiring and analyzing the full suite of spectroscopic data as outlined, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent research and development efforts.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2782792, this compound. Retrieved from [Link]

-

University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

International Journal of Research Culture Society. (2017). Synthesis and interpretation of NMR & IR for 1, 4-dihydropyridine Derivatives. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Fluoropyridine. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). This compound. Retrieved from [Link]

-

PubMed Central (PMC). (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]

- Murakami, Y., et al. (2018). 13C/19F High-resolution solid-state NMR studies on layered carbon-fluorine.

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (2025). 19F and 13C GIAO-NMR chemical shifts for the identification of perfluoro-quinoline and -isoquinoline derivatives. Retrieved from [Link]

-

SciSpace. (2022). Synthesis, characterization and theoretical study of new cocrystals and charge-transfer compounds. Retrieved from [Link]

-

MDPI. (2021). Synthesis and Spectroscopic Characterization of Thienopyrazine-Based Fluorophores for Application in Luminescent Solar Concentrators (LSCs). Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

- Google Patents. (2021). CN112552233A - Synthetic method of 2-amino-4-fluoropyridine.

Sources

- 1. This compound | C5H3ClFN | CID 2782792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Fluoropyridine(372-48-5) 13C NMR [m.chemicalbook.com]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 2-Chloro-4-fluoropyridine in Common Laboratory Solvents

This guide provides a comprehensive overview of the solubility characteristics of 2-Chloro-4-fluoropyridine, a key building block in the pharmaceutical and agrochemical industries. Understanding the solubility of this compound is critical for researchers, scientists, and drug development professionals in optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties of this compound: The Foundation of its Solubility Behavior

To comprehend the solubility of this compound, it is essential to first understand its fundamental physicochemical properties. These properties dictate how the molecule interacts with various solvents at a molecular level.

This compound is a colorless to pale yellow liquid with a characteristic pyridine-like odor.[1] Its molecular structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a fluorine atom at the 4-position, is central to its solubility profile.

| Property | Value | Source |

| Molecular Formula | C5H3ClFN | [2][3] |

| Molecular Weight | 131.53 g/mol | [2] |

| Density | ~1.456 g/cm³ at 20°C | [1][4] |

| Boiling Point | 140°C | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1] |

The presence of the electronegative nitrogen, chlorine, and fluorine atoms introduces polarity to the molecule. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a crucial factor in its interaction with protic solvents.

Theoretical Framework: Understanding the "Like Dissolves Like" Principle in the Context of this compound

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which states that substances with similar intermolecular forces are more likely to be soluble in one another. The primary intermolecular forces at play are London dispersion forces, dipole-dipole interactions, and hydrogen bonding.

The this compound molecule possesses a permanent dipole moment due to the presence of the electronegative heteroatoms. This allows for dipole-dipole interactions with polar solvents. The nitrogen atom's lone pair of electrons can participate in hydrogen bonding with protic solvents. The aromatic pyridine ring also contributes to its solubility in aromatic and nonpolar solvents through London dispersion forces.

Solubility Profile of this compound in Common Laboratory Solvents

Based on its molecular structure and the principles of intermolecular forces, we can predict and understand the solubility of this compound in various classes of laboratory solvents.

Polar Protic Solvents

Polar protic solvents, such as water and alcohols, have O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[5]

-

Water (H₂O): this compound is slightly soluble in water.[1] While the nitrogen atom can accept hydrogen bonds from water molecules, the overall organic character of the molecule and the presence of the halogen substituents limit its aqueous solubility.

-

Alcohols (e.g., Methanol, Ethanol): This compound is soluble in alcohols like ethanol.[1][4] The alkyl chain of the alcohol can interact with the pyridine ring via dispersion forces, while the hydroxyl group can hydrogen bond with the nitrogen atom, facilitating dissolution.

Polar Aprotic Solvents

Polar aprotic solvents possess large dipole moments but lack O-H or N-H bonds, meaning they cannot donate hydrogen bonds.[5]

-

Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO): this compound is expected to be soluble in these solvents. The strong dipole moments of these solvents can effectively solvate the polar regions of the this compound molecule.

Nonpolar Solvents

Nonpolar solvents have low dielectric constants and primarily interact through weak London dispersion forces.

-

Ethers (e.g., Diethyl ether, Tetrahydrofuran (THF)): this compound is soluble in ethers.[1][4]

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene): The aromatic ring of these solvents can interact favorably with the pyridine ring of the solute through π-π stacking and dispersion forces, leading to good solubility.

-

Aliphatic Hydrocarbons (e.g., Hexane, Heptane): While pyridine itself is miscible with hexane, the increased polarity of this compound due to the halogen substituents may result in lower solubility in purely aliphatic, nonpolar solvents compared to aromatic solvents.

Summary of Qualitative Solubility Data:

| Solvent Class | Example Solvents | Qualitative Solubility of this compound |

| Polar Protic | Water | Slightly Soluble[1] |

| Methanol, Ethanol | Soluble[1][4] | |

| Polar Aprotic | Acetone, Acetonitrile, DMF, DMSO | Expected to be Soluble |

| Nonpolar | Diethyl ether, THF, Chloroform | Soluble[1][4] |

| Toluene, Benzene | Expected to be Soluble | |

| Hexane, Heptane | Expected to be Soluble to Miscible |

Experimental Determination of Solubility: A Validated Protocol

For precise quantitative solubility data, experimental determination is necessary. The equilibrium solubility method is a robust and widely accepted technique.

Principle of the Equilibrium Solubility Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified.

Step-by-Step Experimental Protocol

Materials and Equipment:

-

This compound

-

Selected laboratory solvents

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a precisely measured volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25°C). Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Separate the saturated solution (supernatant) from the excess solid using either centrifugation or filtration through a chemically compatible syringe filter (e.g., PTFE).

-

Quantification: Accurately dilute a known volume of the saturated solution with a suitable solvent. Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility of this compound in the solvent based on the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Workflow for Equilibrium Solubility Determination:

Caption: Workflow for the experimental determination of equilibrium solubility.

Conclusion

This compound exhibits a versatile solubility profile, being soluble in a wide range of common organic solvents and slightly soluble in water. This behavior is a direct consequence of its molecular structure, which allows for a combination of dipole-dipole interactions, hydrogen bonding, and dispersion forces. For applications requiring precise knowledge of its solubility, the detailed experimental protocol provided in this guide offers a reliable method for obtaining quantitative data. A thorough understanding of the solubility of this compound is paramount for its effective use in chemical synthesis and product development.

References

- This compound (CAS: 34941-91-8)

- Deep Dive into this compound: Properties, Handling, and Purchasing. (2025). NINGBO INNO PHARMCHEM CO.,LTD. (URL: Available upon request)

-

Pyridine - Some Industrial Chemicals. (n.d.). NCBI Bookshelf. (URL: [Link])

-

Pyridine - Solubility of Things. (n.d.). (URL: [Link])

-

Pyridine - chemeurope.com. (n.d.). (URL: [Link])

-

This compound | C5H3ClFN | CID 2782792. (n.d.). PubChem. (URL: [Link])

-

Pyridine. (n.d.). In Wikipedia. (URL: [Link])

-

Polar Protic and Polar Aprotic Solvents. (n.d.). Chemistry Steps. (URL: [Link])

-

Representation of substituted pyridines. (n.d.). ResearchGate. (URL: [Link])

-

Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. (2012). Master Organic Chemistry. (URL: [Link])

-

Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions. (2018). YouTube. (URL: [Link])

-

Donor acceptor groups effect, polar protic solvents influence on electronic properties and reactivity of 2-Chloropyridine-4-carboxylic acid. (n.d.). OUCI. (URL: [Link])

Sources

An In-depth Technical Guide to the Stability and Storage of 2-Chloro-4-fluoropyridine

Introduction

2-Chloro-4-fluoropyridine (CAS No. 34941-91-8) is a pivotal halogenated heterocyclic building block, extensively utilized in the synthesis of high-value compounds within the pharmaceutical and agrochemical industries.[1][2] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the pyridine ring, imparts specific reactivity that is crucial for constructing complex molecular architectures.[2] However, this same reactivity profile necessitates a rigorous and well-understood protocol for its storage and handling to prevent degradation, ensure experimental reproducibility, and maintain a safe laboratory environment.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the factors governing the stability of this compound. Moving beyond simple procedural lists, this document delves into the underlying chemical principles, offering field-proven protocols and troubleshooting advice grounded in authoritative data.

Section 1: Physicochemical Properties and Hazard Profile

A foundational understanding of the compound's properties is essential for its safe and effective use. This compound is a colorless to pale yellow liquid, a characteristic that can serve as an initial, albeit non-specific, indicator of purity.[2][3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 34941-91-8 | [4][5] |

| Molecular Formula | C₅H₃ClFN | [4][6] |

| Molecular Weight | 131.53 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Boiling Point | 157.9 ± 20.0 °C at 760 mmHg | [2][6] |

| Flash Point | 49.3 ± 21.8 °C | [2][6] |

| Density | 1.3 ± 0.1 g/cm³ | [2][6] |

| Solubility | Sparingly soluble in water; miscible with most organic solvents | [3][7] |

The hazard profile of this compound, as defined by the Globally Harmonized System (GHS), underscores the need for stringent safety measures. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with the skin.[4][5] It is also known to cause significant skin and eye irritation.[4][5] Therefore, all handling must be conducted within a certified chemical fume hood with appropriate personal protective equipment (PPE).[1][8]

Section 2: Chemical Reactivity and Stability Profile

The stability of this compound is intrinsically linked to its chemical structure. The pyridine ring is electron-deficient, and this effect is amplified by the electronegative halogen substituents. The nitrogen atom, in particular, strongly withdraws electron density from the ring, making the carbon atoms at the 2- and 4-positions highly electrophilic and thus susceptible to Nucleophilic Aromatic Substitution (SNAr).[9] This is the primary mechanism driving its reactivity and potential degradation.

Key Incompatibilities and Degradation Pathways

-

Strong Bases (e.g., NaOH, KOH, alkoxides): These are a significant threat to the compound's stability. They can act as nucleophiles, displacing the chloride at the 2-position via an SNAr mechanism to form 2-hydroxy-4-fluoropyridine or corresponding alkoxy derivatives. This reaction is often accelerated by heat.

-

Strong Acids (e.g., HCl, H₂SO₄): The lone pair of electrons on the pyridine nitrogen is basic and will readily react with strong acids to form pyridinium salts. This can alter the compound's solubility and reactivity profile.

-

Strong Oxidizing Agents: These should be avoided as they can potentially oxidize the pyridine ring or lead to uncontrolled reactions.[5][10]

-

Moisture/Water: While the compound has low water solubility, prolonged exposure to moisture, especially at elevated temperatures or non-neutral pH, can lead to slow hydrolysis, replacing the chlorine atom with a hydroxyl group. This is a critical consideration for long-term storage.

The following diagram illustrates the most probable degradation pathways under improper storage or handling conditions.

Caption: Potential degradation pathways for this compound.

Section 3: Recommended Storage and Handling Protocols

To preserve the chemical integrity of this compound, a multi-faceted approach to storage and handling is required, addressing temperature, atmosphere, and container choice. The following workflow provides a decision-making framework for laboratory personnel.

Caption: Workflow for receiving, storing, and handling this compound.

Table 2: Recommended Storage Conditions

| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |

| Temperature | Room Temperature (15-25°C) | Refrigerated (2-8°C) [11] | Lowers vapor pressure and slows potential degradation kinetics (hydrolysis, oligomerization). |

| Atmosphere | Tightly sealed container. | Inert Atmosphere (Argon or N₂) [11] | Prevents exposure to atmospheric moisture and oxygen, minimizing hydrolysis and oxidation. |

| Container | Original supplier bottle (typically amber glass). | Original supplier bottle or amber glass vial with PTFE-lined cap. | Protects from light (photodegradation) and ensures a non-reactive, tight seal. |

| Location | Flammable liquids cabinet. | Flammable liquids cabinet, preferably in a cold room or rated refrigerator. | Segregates from incompatibles (acids, bases, oxidizers) and ignition sources.[1][5][10][12] |

Section 4: Protocol for Assessing Chemical Purity and Degradation

Regular quality control is a self-validating mechanism to ensure the integrity of the stored material. A simple analytical check can identify the onset of degradation before it impacts experimental outcomes.

Step-by-Step Protocol: Purity Assessment by Gas Chromatography (GC-FID)

-

Standard Preparation:

-

Carefully prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).

-

Perform a serial dilution to create a working standard of ~100 µg/mL.

-

Causality Note: Using a high-purity, volatile solvent ensures good peak shape and prevents interference.

-

-

Sample Preparation:

-

Using the same procedure, prepare a sample from the stored bottle at the same theoretical concentration (~100 µg/mL).

-

-

GC-FID Analysis:

-

Injection: Inject 1 µL of both the standard and the sample into the GC.

-